Felbamate-d5
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Overview
Description
Felbamate-d5 is a deuterated form of felbamate, an anticonvulsant drug used primarily in the treatment of epilepsy. The deuterium atoms in this compound replace the hydrogen atoms in the parent compound, felbamate, which can help in studying the pharmacokinetics and metabolic pathways of the drug. Felbamate itself is known for its efficacy in treating partial seizures and Lennox-Gastaut syndrome, a severe form of childhood epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Felbamate-d5 involves the incorporation of deuterium atoms into the felbamate molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the felbamate structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes:
Reaction Setup: Setting up the reaction with deuterated reagents under controlled conditions.
Purification: Purifying the product using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired level of deuteration.
Quality Control: Conducting rigorous quality control tests to confirm the purity and deuteration level of the final product
Chemical Reactions Analysis
Types of Reactions
Felbamate-d5, like its parent compound, undergoes various chemical reactions, including:
Oxidation: Felbamate can be oxidized to form various metabolites.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Organic solvents such as methanol, ethanol, and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions include various metabolites that can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
Felbamate-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of felbamate.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of felbamate.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Neuroprotective Research: Explored for its potential neuroprotective properties in neurodegenerative diseases like Alzheimer’s and Parkinson’s
Mechanism of Action
Felbamate-d5 exerts its effects through multiple mechanisms:
NMDA Receptor Antagonism: It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, particularly at the glycine recognition site
GABA Modulation: It positively modulates gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission.
Sodium Channel Modulation: It can modulate sodium channels, blocking sustained repetitive firing.
Comparison with Similar Compounds
Felbamate-d5 can be compared with other anticonvulsant compounds such as:
Carbamazepine: Another anticonvulsant with a different mechanism of action, primarily affecting sodium channels.
Valproic Acid: A broad-spectrum anticonvulsant that affects multiple neurotransmitter systems.
Lamotrigine: Similar to felbamate, it modulates sodium channels but also has effects on glutamate release.
This compound is unique due to its dual action on NMDA and GABA receptors, which provides a broad spectrum of efficacy in treating various types of seizures .
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
[3-carbamoyloxy-2-(2,3,4,5,6-pentadeuteriophenyl)propyl] carbamate |
InChI |
InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i1D,2D,3D,4D,5D |
InChI Key |
WKGXYQFOCVYPAC-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(COC(=O)N)COC(=O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
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